molecular formula C8H8F3NO B13952230 3-methoxy-N-(trifluoromethyl)aniline

3-methoxy-N-(trifluoromethyl)aniline

Cat. No.: B13952230
M. Wt: 191.15 g/mol
InChI Key: PJHNKDNDYRWGFF-UHFFFAOYSA-N
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Description

3-Methoxy-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3NO. It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a trifluoromethyl group and a methoxy group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-N-(trifluoromethyl)aniline can be synthesized through several methods. One common method involves the reaction of 3-methoxyaniline with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the use of trifluoromethylation reagents such as trifluoromethyl sulfonic acid or trifluoromethyl trimethylsilane. These reagents react with 3-methoxyaniline under specific conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-Methoxy-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-5-(trifluoromethyl)aniline
  • 4-Methoxy-3-(trifluoromethyl)aniline
  • 2-Methyl-3-(trifluoromethyl)aniline

Uniqueness

3-Methoxy-N-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and trifluoromethyl groups enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

3-methoxy-N-(trifluoromethyl)aniline

InChI

InChI=1S/C8H8F3NO/c1-13-7-4-2-3-6(5-7)12-8(9,10)11/h2-5,12H,1H3

InChI Key

PJHNKDNDYRWGFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(F)(F)F

Origin of Product

United States

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